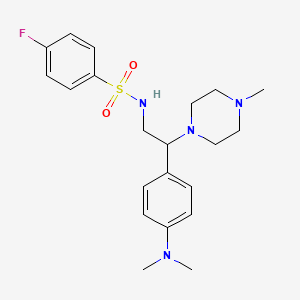
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C21H29FN4O2S and its molecular weight is 420.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-fluorobenzenesulfonamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure that integrates various functional groups, making it a candidate for diverse therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C23H30N6O4, with a molecular weight of 454.5 g/mol. The compound's structure includes:
- Dimethylamino group : Contributes to its lipophilicity and potential interaction with biological membranes.
- Piperazine ring : Often associated with psychoactive properties and potential interactions with neurotransmitter receptors.
- Fluorobenzenesulfonamide moiety : Enhances the compound's chemical stability and may influence its binding affinity to target proteins.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N6O4 |
| Molecular Weight | 454.5 g/mol |
| CAS Number | 900006-28-2 |
Research indicates that compounds with similar structures may act on various biological targets, including enzymes and receptors involved in critical metabolic pathways. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to cancer cell proliferation, thereby inducing apoptosis in malignant cells.
- Receptor Modulation : Interaction with neurotransmitter receptors could modulate signaling pathways, potentially affecting mood and cognition.
Pharmacological Effects
- Antitumor Activity : Preliminary studies suggest that this compound exhibits significant antitumor effects in vitro against various cancer cell lines. For instance, it has been shown to increase the intracellular levels of acetyl-histone H3, leading to G1 cell cycle arrest and apoptosis in myelodysplastic syndrome cell lines .
- Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, it may also exhibit effects on the central nervous system by interacting with serotonin or dopamine receptors.
Study 1: In Vitro Anticancer Activity
A study conducted on the efficacy of this compound demonstrated promising results against human cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
The results indicated that at higher concentrations, the compound effectively induced cytotoxicity in cancer cells .
Study 2: Pharmacokinetic Profile
In vivo studies using murine models revealed favorable pharmacokinetic properties for the compound, including good oral bioavailability and a low rate of metabolism across different species. This suggests potential for therapeutic use with minimal side effects .
属性
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29FN4O2S/c1-24(2)19-8-4-17(5-9-19)21(26-14-12-25(3)13-15-26)16-23-29(27,28)20-10-6-18(22)7-11-20/h4-11,21,23H,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSITQYAUFINEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














